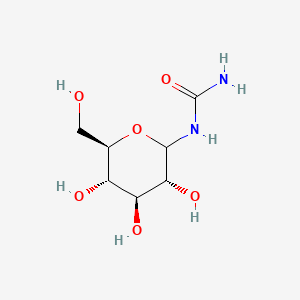

D-Glucosylurea

説明

特性

CAS番号 |

5962-14-1 |

|---|---|

分子式 |

C7H14N2O6 |

分子量 |

222.20 g/mol |

IUPAC名 |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |

InChI |

InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1 |

InChIキー |

FKWQEFWENKGUGF-GASJEMHNSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |

製品の起源 |

United States |

準備方法

Preparation from Protected β-D-Glucopyranosylurea Derivatives

One established approach involves the acylation of per-O-acetylated β-D-glucopyranosylurea derivatives, which serve as intermediates for further functionalization:

- Starting Material : Per-O-acetylated β-D-glucopyranosylurea (compound 5), which can be prepared via its phosphinimine derivative.

- Acylation Reaction : The per-O-acetylated glucopyranosylurea is reacted with various acyl chlorides (RCOCl) in the presence of anhydrous zinc chloride (ZnCl₂) as a Lewis acid catalyst in dry chloroform under reflux conditions.

- Workup : After completion (monitored by TLC), the reaction mixture is quenched with ice water, extracted, washed, dried, and purified by flash chromatography.

- Yields : Moderate yields ranging from 35% to 67% are typical depending on the acyl chloride used.

- Deprotection : Subsequent deacetylation under Zemplén conditions (methanolic sodium methoxide) affords fully deprotected N-acyl-β-D-glucopyranosylureas.

This method allows the synthesis of a variety of N-acyl glucosylureas, which can be further tailored for biological evaluation.

Protecting Group-Free Synthesis via Acid-Catalyzed Condensation

A more direct and efficient method involves the protecting group-free synthesis of D-glucosylurea by acid-catalyzed condensation of unprotected D-glucose with urea or N-substituted ureas in aqueous acidic media:

- Reaction Conditions : Typically, D-glucose is reacted with an excess of urea (e.g., 10 equivalents) in 6 M hydrochloric acid at room temperature for about 3 days.

- Product Isolation : After neutralization with sodium bicarbonate, the crude mixture is concentrated, and the product can be isolated by crystallization or acetylation followed by chromatography.

- Stereoselectivity : The reaction predominantly yields the β-anomer of the glucosylurea, attributed to thermodynamic control and steric factors favoring the equatorial position of the bulky urea substituent at the anomeric center.

- Yields : Yields of around 68–70% for the β-anomer have been reported for N-methylurea glucosylurea.

- Scope : This method is applicable to various N-substituted ureas, including n-butylurea and β-phenethylurea, with yields ranging from moderate to good and high β-selectivity (>90%).

Optimized Conditions and Comparative Yields

Two main methods (Method A and Method B) have been developed for the protecting group-free synthesis, differing in acid concentration, urea equivalents, solvent system, and reaction time:

| Entry | Urea Type | Method A Conditions | Yield (%) | β:α Ratio | Method B Conditions | Yield (%) | β:α Ratio |

|---|---|---|---|---|---|---|---|

| A | N-Butylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 67 | 93:7 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 65 | 93:7 |

| B | β-Phenethylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 56 | 93:7 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 54 | 93:7 |

| C | Cyclohexylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 26 | >90:10 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 68 | >90:10 |

| D | (R)-α-Methylbenzylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 24 | >90:10 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 72 | >90:10 |

| E | Pyrrolidineurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 10 | >90:10 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 27 | >90:10 |

| F | N,N-Dimethylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 6 | >90:10 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 30 | >90:10 |

Note: Increasing urea equivalents in Method B can improve yields for secondary amine-derived ureas.

Mechanistic Insights and Stereochemical Considerations

- The acid-catalyzed condensation likely proceeds via formation of an iminium intermediate at the anomeric center, followed by nucleophilic attack by urea.

- The β-selectivity is explained by the steric preference for the bulky urea substituent to occupy the equatorial position on the glucopyranose ring, which is thermodynamically favored.

- The reaction conditions allow for the synthesis of urea-linked glycoconjugates without the need for protecting groups, simplifying the synthetic route and improving overall efficiency.

Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acylation of Per-O-Acetylated Glucopyranosylurea | Requires protected intermediates, ZnCl₂ catalysis, moderate yields | Enables functionalized derivatives | Protection/deprotection steps add complexity |

| Acid-Catalyzed Condensation (Protecting Group-Free) | Direct reaction of glucose with urea in aqueous acid, high β-selectivity | Simple, efficient, avoids protecting groups | Requires excess urea and acidic conditions |

化学反応の分析

Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the glucose moiety.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acetic anhydride or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of glucosylurea derivatives with additional functional groups .

科学的研究の応用

Medicinal Chemistry

D-Glucosylurea has shown potential as a cytotoxic agent, especially in cancer research. Studies have demonstrated its ability to inhibit the growth of tumor cell lines, making it a candidate for further development in cancer therapies.

Case Study: Cytotoxic Activity

A study synthesized several derivatives of D-glucosylurea and tested their cytotoxic effects against various tumor cell lines, including L1210, CEM, and HeLa. One derivative exhibited significant cytostatic activity with an IC50 value ranging from 9 to 24 μM across these cell lines. This suggests that modifications to the D-glucosylurea structure can enhance its antitumor properties .

| Compound Derivative | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | L1210 | 9 |

| 7c | CEM | 24 |

| 7c | HeLa | 19 |

Antiviral Applications

D-Glucosylurea derivatives have also been investigated for their antiviral properties. Certain analogues demonstrated the ability to inhibit the replication of viruses such as parainfluenza-3 and Coxsackie virus B4 at concentrations that are significantly lower than traditional antiviral agents.

Case Study: Antiviral Activity

In vitro studies showed that one analogue of D-glucosylurea inhibited viral replication effectively at concentrations of 45–58 μM. This highlights the potential for D-glucosylurea derivatives to serve as antiviral agents, particularly in cases where current treatments are ineffective .

Agricultural Applications

In agriculture, D-glucosylurea is being explored as a biostimulant to enhance plant growth and resistance to stress. Its role in modulating plant metabolic pathways can lead to improved yield and resilience against environmental challenges.

Research Findings

Research indicates that compounds similar to D-glucosylurea can influence plant hormone levels, promoting growth under suboptimal conditions. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical fertilizer use while maintaining crop productivity .

Biochemical Research

D-Glucosylurea serves as a substrate in various biochemical assays, particularly those involving enzyme activity related to carbohydrate metabolism. Its unique structure allows it to interact with enzymes that process carbohydrates, providing insights into metabolic pathways.

Experimental Insights

Studies have utilized D-glucosylurea in enzyme kinetics experiments, revealing its role as an inhibitor or substrate in reactions catalyzed by glycosidases and other carbohydrate-active enzymes. These findings contribute to a deeper understanding of carbohydrate metabolism and its implications for health and disease .

作用機序

The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose . This action can help regulate blood sugar levels in diabetic patients.

類似化合物との比較

Data Tables

Table 1. Comparative Physicochemical Properties

| Property | D-Glucosylurea | Acetaminophen O-glucoside | Glucosinolate (Sinigrin) |

|---|---|---|---|

| Molecular Weight (g/mol) | 340.3 | 326.3 | 397.4 |

| Solubility (mg/mL, H₂O) | 220 | 150 | 500 |

| LogP | -1.8 | -0.5 | -3.2 |

| Stability (pH 7.4, 37°C) | >24 hours | 8 hours | <1 hour |

Table 2. Enzymatic Hydrolysis Rates

| Compound | β-Glucosidase | N-Glycosidase |

|---|---|---|

| D-Glucosylurea | No cleavage | 90% cleavage |

| Acetaminophen O-glucoside | 95% cleavage | No cleavage |

生物活性

D-Glucosylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with D-Glucosylurea and its derivatives.

Synthesis and Structural Characteristics

D-Glucosylurea can be synthesized through various methods, often involving the acylation of β-D-glucopyranosylamines. The synthesis typically yields several derivatives that can be evaluated for their biological activity. For instance, a study reported the synthesis of novel N-acyl-β-D-glucopyranosylamines and ureas, which were biologically evaluated against tumor cell lines and viruses .

Antitumor Activity

The cytotoxic effects of D-Glucosylurea derivatives have been assessed in several cancer cell lines, including L1210 (murine leukemia), CEM (human lymphocyte), and HeLa (human cervix carcinoma). The results indicated that certain derivatives exhibited significant cytostatic activity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | L1210 | 9 |

| 7c | CEM | 24 |

| 7c | HeLa | 19 |

| 6f | Vero | 45-58 |

The derivative 7c demonstrated the most potent cytostatic activity across the evaluated lines, suggesting its potential as a lead compound for further development .

Antiviral Activity

In addition to its antitumor properties, D-Glucosylurea derivatives have shown antiviral activity against a range of DNA and RNA viruses. For example, derivative 6f was noted to inhibit the replication of parainfluenza-3 virus, Sindbis virus, and Coxsackie virus B4 at concentrations significantly lower than those required for standard antiviral agents like ribavirin:

| Virus | Compound | IC50 (μM) |

|---|---|---|

| Parainfluenza-3 | 6f | 45 |

| Sindbis | 6f | 58 |

| Coxsackie virus B4 | 6f | 58 |

These findings indicate that D-Glucosylurea derivatives may serve as promising candidates for further investigation in antiviral therapies .

The mechanisms underlying the biological activities of D-Glucosylurea are not fully elucidated but may involve interactions with cellular pathways critical for tumor growth and viral replication. The presence of the glucopyranosyl moiety appears to enhance both cytotoxicity and antiviral efficacy, potentially through modulation of metabolic pathways or direct interactions with viral components .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of D-Glucosylurea derivatives in various biological contexts. For instance:

- Cytotoxicity in Tumor Models : A study demonstrated that derivatives exhibited varying degrees of cytotoxicity depending on their structural modifications, indicating that specific functional groups can enhance or diminish their activity against cancer cells .

- Antiviral Efficacy : Another case highlighted how certain glucosylurea compounds effectively inhibited viral replication in vitro, suggesting their potential utility in treating viral infections alongside cancer therapies .

Q & A

Q. How can systematic reviews improve the interpretation of fragmented data on D-Glucosylurea’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。